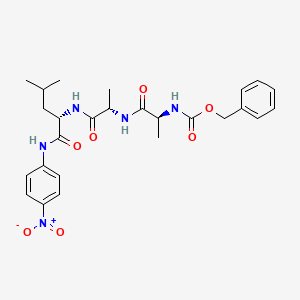

4-Chloro-1-(difluoromethoxy)-2-nitrobenzene

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, the InChI code is 1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H .

Physical And Chemical Properties Analysis

For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, it has a molecular weight of 257.46, and it’s a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Derivatives

Research by Sipyagin et al. (2004) focuses on synthesizing 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from chloro-nitrobenzenes, demonstrating the chemical flexibility and reactivity of such compounds in creating fluorine-containing derivatives. These derivatives show potential for further chemical modifications and applications in materials science due to their unique electronic properties (Sipyagin et al., 2004).

Nucleophilic Substitution Reactions

Blanksma and Fohr (2010) describe the replacement of chlorine in chloro-nitrobenzene compounds with various nucleophiles, showcasing the potential for these compounds to undergo diverse chemical transformations. This adaptability makes chloro-nitrobenzenes valuable intermediates in organic synthesis (Blanksma & Fohr, 2010).

Microbial Degradation Studies

Shah (2014) explores the microbial degradation of 1-chloro-4-nitrobenzene, revealing the environmental implications of these compounds and their potential biodegradability. Understanding the microbial pathways can lead to developments in bioremediation techniques for the cleanup of chloro-nitrobenzene pollutants (Shah, 2014).

Catalytic Synthesis Enhancements

The work of Hui-ping (2005) on catalytic synthesis processes for dichloro-nitrobenzenes in a specially designed reactor emphasizes the importance of catalysts in improving yield and efficiency in the production of chloro-nitrobenzene derivatives. These advancements in catalysis can significantly impact the synthesis of complex organic molecules (Hui-ping, 2005).

Understanding Molecular Interactions

Studies by Mossakowska and Wójcik (2007) on the crystal structure of chloro-nitrobenzenes highlight the significance of halogen bonds and π-π stacking in molecular assemblies. This knowledge aids in the design of new materials and the prediction of molecular behavior in solid states (Mossakowska & Wójcik, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-1-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRPCOKJSDVMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(difluoromethoxy)-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

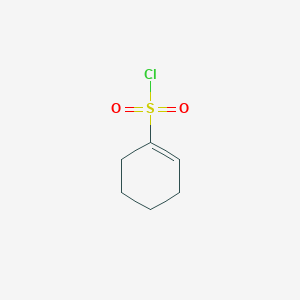

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)